molecular formula C14H8O4 B12417072 Danthron-d6

Danthron-d6

Cat. No.: B12417072
M. Wt: 246.25 g/mol
InChI Key: FPNBCZGLFLEZSK-MZWXYZOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Danthron-d6 typically involves the deuteration of danthron. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Danthron-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of this compound can yield hydroquinones and other reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the anthraquinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and reduced anthraquinones.

    Substitution: Substituted anthraquinones with various functional groups.

Scientific Research Applications

Danthron-d6 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Danthron-d6 is compared with other similar compounds such as:

This compound stands out due to its deuterated nature, which makes it particularly useful in tracer studies and kinetic analyses.

Properties

Molecular Formula

C14H8O4

Molecular Weight

246.25 g/mol

IUPAC Name

2,3,4,5,6,7-hexadeuterio-8,9-dihydroxyanthracene-1,10-dione

InChI

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15,18H/i1D,2D,3D,4D,5D,6D

InChI Key

FPNBCZGLFLEZSK-MZWXYZOWSA-N

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1[2H])O)C(=C3C(=C(C(=C(C3=O)[2H])[2H])[2H])C2=O)O)[2H]

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C3C(=O)C=CC=C3C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.